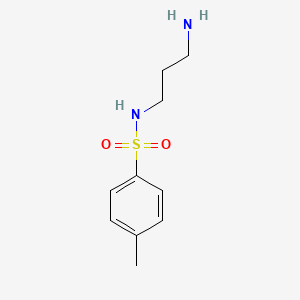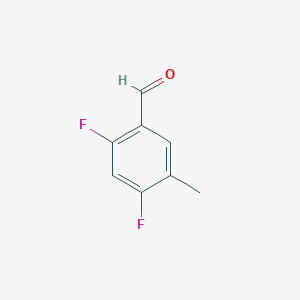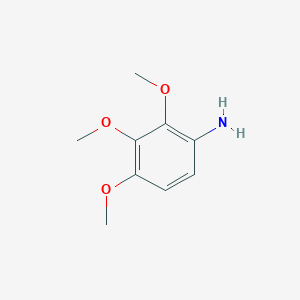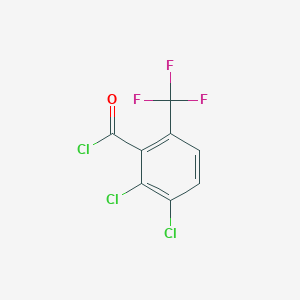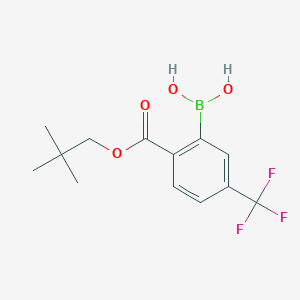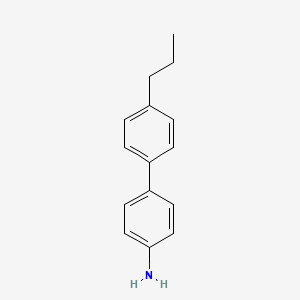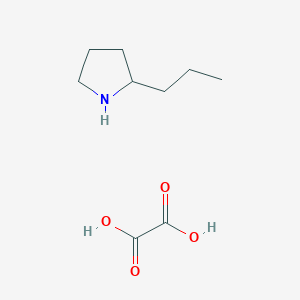
oxalic acid;2-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
oxalic acid;2-propylpyrrolidine is a chemical compound with the molecular formula C9H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The oxalate part of the compound is derived from oxalic acid, a dicarboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-propylpyrrolidine typically involves the reaction of 2-propylpyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction can be represented as follows:
2-Propylpyrrolidine+Oxalic Acid→2-Propylpyrrolidine Oxalate
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.
化学反応の分析
Types of Reactions
oxalic acid;2-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxalate group to other functional groups.
Substitution: The pyrrolidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
oxalic acid;2-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of oxalic acid;2-propylpyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The oxalate group may also play a role in binding to metal ions or other molecules, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the oxalate group.
2-Methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.
2-Ethylpyrrolidine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
oxalic acid;2-propylpyrrolidine is unique due to the presence of both the pyrrolidine ring and the oxalate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H17NO4 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
oxalic acid;2-propylpyrrolidine |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-2-4-7-5-3-6-8-7;3-1(4)2(5)6/h7-8H,2-6H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
PFRAWEXYAPGXPR-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCCN1.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



